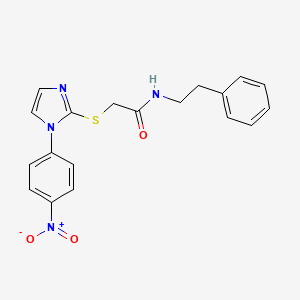

2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction pathways lead to the formation of 1,3,4-thiadiazole derivatives, which are of interest due to their antimicrobial properties .

Molecular Structure Analysis

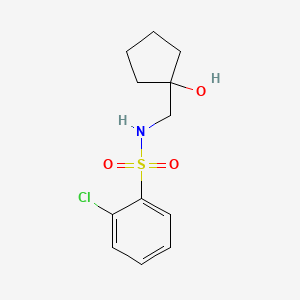

The molecular structure of 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide consists of an imidazole ring, a phenethyl group, and a thioether linkage. The 4-nitrophenyl moiety contributes to its overall properties. You can visualize the structure here .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including reduction, oxidation, and substitution. For instance, it could undergo reduction reactions with reducing agents like NaBH₄ or hydrazine . These reactions might lead to the formation of different products, depending on the reaction conditions .

科学的研究の応用

Crystal Structure Analysis

- Crystal Structure of Nilutamide: Nilutamide, a compound related to the 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, has been studied for its crystal structure, revealing hydrogen bonding and the formation of chains parallel to the c axis (Trasi, Fanwick, & Taylor, 2012).

Synthesis and Pharmacological Properties

- Synthesis and Analgesic Properties: Compounds including 1-substituted benzothieno[2,3-d]imidazoles, similar in structure to the target compound, have shown analgesic and anti-inflammatory activities, sometimes comparable to phenylbutazone (Guerrera et al., 1990).

Chemical Reactivity and Structural Analysis

- Imine-Tautomers Reactivity: The reactivity of imine-tautomers of aminothiazole derivatives, which share structural similarities with the target compound, has been explored, providing insights into chemical reactivities and crystal engineering (Phukan & Baruah, 2016).

- Nonlinear Optical Chromophores: A study on imidazole-based nonlinear optical chromophores demonstrates how modifications in the imidazole structure, akin to the target compound, lead to enhanced molecular nonlinearity and thermal stability (Santos et al., 2001).

Anticonvulsant Activity

- Anticonvulsant Derivatives: Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, structurally similar to the target compound, revealed their potential in anticonvulsant activity, with specific compounds showing high efficacy (Aktürk et al., 2002).

Photochemical Synthesis

- Photochemical Arylation: The study on photochemical synthesis of 4(5)-nitro-2-arylimidazoles provides insights into the behavior of nitroimidazole derivatives under specific conditions, which is relevant to understanding the properties of the target compound (D’Auria et al., 1998).

Structural and Synthetic Studies

- Synthesis of Optically Active Derivatives: Research into the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones offers insights into the structural manipulation of imidazole derivatives (Katritzky, He, & Wang, 2002).

Green Synthesis and Characterization

- Green Synthesis of Imidazoles: Multicomponent green synthesis of multi-substituted imidazoles, which includes derivatives similar to the target compound, demonstrates an environmentally friendly approach to synthesizing complex imidazole structures (Mohamed et al., 2015).

作用機序

Target of Action

Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in the gluconeogenesis and glycogenolysis pathways .

Pharmacokinetics

The crystal structure of a similar compound, 2-((4-nitrophenyl)thio)ethan-1-ol, has been studied , which could provide insights into its potential pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The catalytic reduction of similar compounds, such as 4-nitrophenol, has been studied, and it was found that nanostructured materials could enhance the efficiency of this process .

特性

IUPAC Name |

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-18(20-11-10-15-4-2-1-3-5-15)14-27-19-21-12-13-22(19)16-6-8-17(9-7-16)23(25)26/h1-9,12-13H,10-11,14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNHXAMZRVVAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)

![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)

![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)

![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)